molecular formula C19H25N3O4S2 B609152 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide

2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide

货号: B609152
分子量: 423.6 g/mol
InChI 键: YKNITTNJEATJKT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML356,也称为化合物16,是一种化学化合物,可作为脂肪酸合酶的抑制剂。脂肪酸合酶是一种酶,在脂肪酸的合成中起着至关重要的作用。 ML356 特异性抑制脂肪酸合酶的硫酯酶结构域,使其成为科学研究中的一种宝贵工具,特别是在癌症和代谢性疾病的研究中 .

准备方法

合成路线和反应条件

具体的合成路线和反应条件是专有的,并在特定专利和科学文献中详细介绍 .

工业生产方法

ML356 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程将包括诸如纯化、结晶和质量控制等步骤,以满足行业标准 .

化学反应分析

反应类型

ML356 经历各种化学反应,包括:

    氧化: 涉及添加氧或去除氢。

    还原: 涉及添加氢或去除氧。

    取代: 涉及用另一个官能团替换一个官能团。

常用试剂和条件

涉及 ML356 的反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件根据所需结果而异,例如温度、压力和所用溶剂 .

主要形成的产物

涉及 ML356 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化可能生成氧化衍生物,而还原可能生成化合物的还原形式 .

科学研究应用

ML356 具有多种科学研究应用,包括:

    化学: 用作研究脂肪酸合酶抑制及其对脂肪酸合成的影响的工具。

    生物学: 用于细胞研究以了解脂肪酸合酶在细胞代谢和生长中的作用。

    医学: 通过抑制脂肪酸合酶,正在研究其在治疗癌症和代谢性疾病中的潜在治疗应用。

    工业: 用于开发针对脂肪酸合酶的新药和治疗剂 .

作用机制

ML356 通过抑制脂肪酸合酶的硫酯酶结构域来发挥作用。这种抑制阻断了细胞中棕榈酸酯(一种关键脂肪酸)的从头合成。涉及的分子靶标包括脂肪酸合酶的硫酯酶结构域,这对酶的活性至关重要。 通过阻断该结构域,ML356 有效地减少了脂肪酸的合成,影响了细胞代谢和生长 .

相似化合物的比较

类似化合物

    C75: 另一种脂肪酸合酶抑制剂,具有不同的作用机制。

    奥利司他: 一种众所周知的脂肪酸合酶抑制剂,用于治疗肥胖症。

    丝裂霉素: 一种天然产物,通过与酶的活性位点结合来抑制脂肪酸合酶。

ML356 的独特性

ML356 在其对脂肪酸合酶硫酯酶结构域的特异性抑制方面是独一无二的,其 IC50 值为 0.334 微摩尔。 它还表现出良好的膜通透性和在人和小鼠血浆中的稳定性,使其成为体内研究的宝贵工具 .

生物活性

The compound 2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of diabetes management and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C18H24N2O3S2\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3\text{S}_2

The compound acts primarily as a glucokinase activator , which plays a critical role in glucose metabolism. By enhancing glucokinase activity, it facilitates glucose uptake and utilization, making it a potential therapeutic agent for managing hyperglycemia and related metabolic disorders .

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In preclinical studies, it has been shown to lower blood glucose levels in diabetic animal models. The mechanism involves the activation of glucokinase in the liver and pancreas, leading to increased insulin secretion and improved glycemic control .

Antitumor Activity

In addition to its antidiabetic effects, this compound has demonstrated potential antitumor activity. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 and Bax proteins . The compound's ability to inhibit tumor growth was confirmed in vivo using Ehrlich Ascites Carcinoma (EAC) models, where treated mice exhibited a significant reduction in tumor cell viability compared to controls .

Study 1: Antidiabetic Efficacy

A study evaluated the efficacy of the compound in diabetic rats. The results indicated a marked decrease in fasting blood glucose levels after administration of various doses over four weeks. Histopathological examinations revealed no significant damage to pancreatic tissues, suggesting a favorable safety profile .

Study 2: Antitumor Potential

In another study involving EAC-bearing mice, administration of the compound resulted in a 100% reduction in tumor cell viability. The study also reported significant antioxidant effects and no adverse effects on liver or kidney functions post-treatment. Molecular docking studies suggested strong binding affinity between the compound and target receptors involved in cancer progression .

Comparative Data Table

Activity Effect Mechanism Study Reference
AntidiabeticDecreased blood glucoseGlucokinase activation
AntitumorInduced apoptosisModulation of Bcl-2/Bax ratio
Safety ProfileNo organ toxicity observedHistopathological analysis

属性

IUPAC Name

2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-3-14(4-2)18(23)21-19-20-17(13-27-19)15-5-7-16(8-6-15)28(24,25)22-9-11-26-12-10-22/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNITTNJEATJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Reactant of Route 2
Reactant of Route 2
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Reactant of Route 3
Reactant of Route 3
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Reactant of Route 5
Reactant of Route 5
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Reactant of Route 6
Reactant of Route 6
2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide
Customer
Q & A

Q1: How does ML356 interact with its target, Fatty Acid Synthase (FAS), and what are the downstream effects of this interaction?

A1: ML356 selectively inhibits the thioesterase (TE) domain of FAS. [] This domain is responsible for the final step in fatty acid synthesis, cleaving the newly formed palmitate molecule from the acyl carrier protein (ACP). By inhibiting FAS-TE, ML356 prevents the release of palmitate, effectively blocking the biosynthesis of this fatty acid within cells. [] This is significant because increased FAS expression is linked to poor prognosis in various cancers. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。